molecular formula C13H17NO2 B14305040 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 113580-06-6

2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B14305040
CAS No.: 113580-06-6
M. Wt: 219.28 g/mol
InChI Key: WLQOJMFQJADIGF-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a hydroxyphenyl group and a piperidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide

Major Products

    Oxidation: 4-Hydroxybenzaldehyde or 4-Hydroxyacetophenone

    Reduction: 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethanol

    Substitution: 2-(4-Halophenyl)-1-(piperidin-1-yl)ethan-1-one

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the piperidinyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one
  • 2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethan-1-one
  • 2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Properties

CAS No.

113580-06-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO2/c15-12-6-4-11(5-7-12)10-13(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-10H2

InChI Key

WLQOJMFQJADIGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)O

Origin of Product

United States

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